Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride
Description
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride is a nitrogen-rich heterocyclic compound characterized by a fused triazolo-pyrazine core with a methyl carboxylate ester substituent. Its molecular formula is C₈H₁₁ClN₄O₂, with a molecular weight of 230.65 g/mol (estimated based on analogs in ). The compound is likely used as a synthetic intermediate in pharmaceuticals, leveraging its ester group for reactivity and bioavailability modulation.
Properties
Molecular Formula |
C7H11ClN4O2 |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N4O2.ClH/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6;/h8H,2-4H2,1H3;1H |
InChI Key |
TUMNQHKCWGXVGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C2N1CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Method A: General Synthetic Route
Method B: Specific Conditions
- Reaction Conditions : The reaction mixture is typically heated in a solvent like acetic acid or chlorobenzene.
- Purification : The crude product is purified through recrystallization or chromatography.
Conversion to Hydrochloride Salt
The hydrochloride salt is prepared by dissolving the parent compound in a solvent and adding hydrochloric acid. The mixture is then cooled, and the precipitated hydrochloride salt is filtered and dried.
Data and Results
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral agent against retroviruses such as HIV.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the synthesis of pharmaceutical intermediates and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It may inhibit specific kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Ethyl Ester Analog
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride (CAS 1187830-58-5) :
- Molecular Formula : C₉H₁₃ClN₄O₂
- Molecular Weight : 232.67 g/mol
- Key Differences : Ethyl ester group instead of methyl.
3-Trifluoromethyl Derivative
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS 762240-92-6) :
3-Methyl Non-Carboxylate Analog
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0) :
- Molecular Formula : C₆H₁₀N₄
- Molecular Weight : 138.17 g/mol
- Key Differences : Lacks the carboxylate ester; simpler methyl substitution.
Physicochemical and Pharmacological Properties
Physicochemical Data
Pharmacological Activities
Industrial Relevance
Biological Activity
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, summarizing key findings from various studies and presenting relevant data in tabular form.
- Molecular Formula : C6H10N4O2·HCl
- CAS Number : 886886-04-0
- Molecular Weight : 174.63 g/mol
1. Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives in cancer treatment. For instance:
- Compound 22i demonstrated significant anti-tumor activity against various cancer cell lines:
The compound's mechanism involves inducing apoptosis through mitochondrial pathways by up-regulating pro-apoptotic factors like Bax and down-regulating anti-apoptotic factors such as Bcl-2 .
2. Antibacterial Activity
The antibacterial potential of triazolo[4,3-a]pyrazine derivatives has also been investigated:
- A study found that certain derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 16 µg/mL
- These findings suggest that modifications to the triazolo[4,3-a]pyrazine structure can enhance antibacterial properties .
3. Other Biological Activities
Beyond anticancer and antibacterial effects, triazolo[4,3-a]pyrazines have shown promise in several other areas:
- Antidiabetic Properties : The compound is structurally related to Sitagliptin, a DPP-4 inhibitor used in type 2 diabetes management .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways.
Research Findings Summary
| Activity Type | Compound | Target Cell Line/Organism | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|---|
| Anticancer | 22i | A549 | 0.83 ± 0.07 µM | Induces apoptosis via mitochondrial pathway |
| MCF-7 | 0.15 ± 0.08 µM | |||
| HeLa | 2.85 ± 0.74 µM | |||
| c-Met Kinase | IC50 = 48 nM | Kinase inhibition | ||
| Antibacterial | Compound X | Staphylococcus aureus | MIC = 32 µg/mL | Disruption of bacterial cell wall |
| Escherichia coli | MIC = 16 µg/mL | |||
| Antidiabetic | Sitagliptin | Type II Diabetes | N/A | DPP-4 inhibition |
Case Studies
Several case studies have focused on the synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives:
-
Synthesis and Evaluation :
- A study synthesized a series of compounds and evaluated their anticancer activity against A549 cells.
- Results indicated that specific substitutions on the triazole ring significantly enhanced biological activity.
-
Mechanistic Insights :
- Research utilizing Western blot analysis confirmed that certain derivatives could effectively inhibit the growth of cancer cells by targeting specific signaling pathways.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
- Step 1 : Reacting a pyrazine or piperazine derivative with methyl hydrazinecarboxylate under reflux in acetonitrile to form the triazolo-pyrazine core.
- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water).
Key parameters include stoichiometric control (e.g., hydrazine:carbonyl precursor ratio) and reaction time (6–12 hours). Purification often involves recrystallization or column chromatography .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Critical variables include:
- Temperature : Lower temperatures (0–5°C) during intermediate steps reduce side reactions.
- Solvent system : Dichloromethane (DCM) with triethylamine (TEA) minimizes hydrolysis of acid-sensitive intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
- Monitoring : Use HPLC (C18 column, 5:95 ACN:H₂O with 0.1% H₃PO₄, 1 mL/min flow) to track reaction progress and purity .
Yield improvements (>80%) are achievable by optimizing these parameters iteratively .
Basic: What analytical techniques validate the compound’s structural integrity?
- HPLC : Symmetry C18 column (4.6 × 250 mm), UV detection at 254 nm, retention time ~2.1 min under acidic mobile phase conditions .
- NMR : Key signals include methyl ester protons (~3.8 ppm, singlet) and pyrazine ring protons (6.5–7.5 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 138.17 (free base) and chloride adducts .
Advanced: How should researchers resolve discrepancies in biological activity data across studies?
- Assay validation : Cross-test activity in both antiviral (e.g., HIV protease inhibition) and metabolic (e.g., DPP-4 inhibition) models to confirm target specificity .
- Purity checks : Use impurity standards (e.g., ACI 191411 for triazolopyrazine-related impurities) to rule out contaminants .
- Structural analogs : Compare activity with trifluoromethyl or bromo-substituted derivatives to identify structure-activity relationships .
Basic: What is the compound’s role in medicinal chemistry research?
It serves as a key intermediate for:
- Antiviral agents : Pyrrolo[2,3-b]pyridine derivatives targeting retroviruses like HIV .
- DPP-4 inhibitors : Sitagliptin analogs for type 2 diabetes treatment, where the triazolo-pyrazine core enhances binding affinity .
Advanced: What strategies mitigate nitrosamine impurities during synthesis?
- Reagent selection : Avoid nitroso-containing reagents or solvents.
- Process controls : Monitor reaction pH (<7) and temperature to suppress nitrosation pathways.
- Analytical standards : Use ACI 191425 (7-nitroso impurity standard) for quantification .
Post-synthesis purification via ion-exchange chromatography further reduces impurities .
Basic: How is the compound’s stability assessed under various storage conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C for hydrochloride salt).
- Hygroscopicity testing : Store at 25°C/60% RH; monitor clumping or discoloration over 30 days.
- Solution stability : Assess degradation in DMSO or water via HPLC at 0, 24, and 48 hours .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
- Molecular docking : Use SMILES (e.g.,
CC1=NN=C2N1CCNC2) to simulate binding to DPP-4 or viral proteases . - ADMET prediction : Software like Schrödinger’s QikProp estimates logP (~1.2), solubility (-3.5 logS), and CYP450 interactions .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites for derivatization .
Basic: What safety precautions are recommended for handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential HCl vapor release during salt formation.
- Waste disposal : Neutralize with bicarbonate before aqueous disposal .
Advanced: What are the challenges in scaling up synthesis from lab to pilot plant?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
